Volixibat potassium is classified as a small molecule drug with the chemical formula and a molecular weight of approximately 805.96 g/mol. It is identified by several identifiers including the CAS number 1431935-92-0 and is categorized under investigational drugs targeting gastrointestinal disorders .
The synthesis of volixibat potassium involves complex organic chemistry techniques. The compound's synthesis typically starts with the formation of key intermediates that undergo various chemical transformations including sulfonation, amination, and glycosylation reactions to yield the final product. Specific methods may include:
The molecular structure of volixibat potassium can be described with the following details:
Volixibat potassium primarily engages in biochemical reactions that inhibit the activity of the apical sodium-dependent bile acid transporter. This mechanism can be summarized as follows:
The mechanism of action for volixibat potassium involves:
Volixibat potassium exhibits several notable physical and chemical properties:
Volixibat potassium's primary application lies within the realm of pharmaceutical research, particularly for treating liver-related disorders such as:
The apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter, is a transmembrane protein exclusively localized on the luminal surface of ileal enterocytes. It mediates the reabsorption of approximately 95% of intestinal bile acids during their enterohepatic recirculation [1] [4]. This recycling process is critical for maintaining bile acid homeostasis, facilitating dietary lipid absorption, and regulating metabolic pathways via bile acid signaling through receptors like the farnesoid X receptor and G protein-coupled bile acid receptor 1 [4] [8].
Volixibat potassium inhibits ASBT, disrupting bile acid reabsorption and increasing fecal bile acid excretion. This depletion triggers hepatic compensatory mechanisms: cholesterol 7α-hydroxylase (cytochrome P450 family 7 subfamily A member 1) expression is upregulated, converting hepatic and systemic cholesterol into new bile acids [1] [4]. In non-alcoholic steatohepatitis, hepatic free cholesterol accumulation promotes inflammation, oxidative stress, and fibrosis. By diverting cholesterol toward bile acid synthesis, ASBT inhibitors like volixibat theoretically reduce hepatic cholesterol toxicity and improve metabolic dysregulation [1] [8].
Table 1: Key Bile Acid Transporters and Their Roles
| Transporter | Location | Primary Function | Effect of Inhibition |
|---|---|---|---|
| Apical sodium-dependent bile acid transporter | Ileal enterocytes | Bile acid reabsorption | Increased fecal bile acid excretion |
| Sodium taurocholate cotransporting polypeptide | Hepatocytes | Hepatic bile acid uptake | Reduced bile acid influx |
| Organic solute transporter α/β | Basolateral enterocytes | Bile acid export to portal circulation | Decreased enterohepatic recirculation |
Hydrophobic bile acids (e.g., deoxycholic acid, lithocholic acid) exhibit greater hepatotoxicity than hydrophilic species (e.g., ursodeoxycholic acid). ASBT inhibition alters bile acid composition by reducing hydrophobic fractions in the pool, potentially mitigating membrane damage and inflammatory responses [3] [5].
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 2058075-35-5
CAS No.: